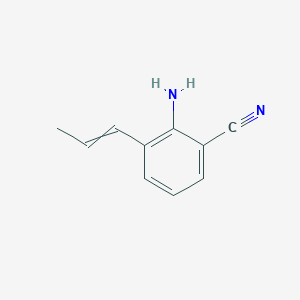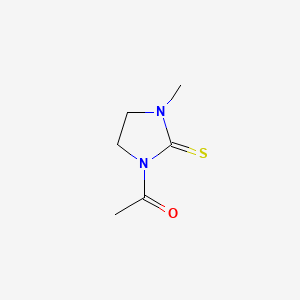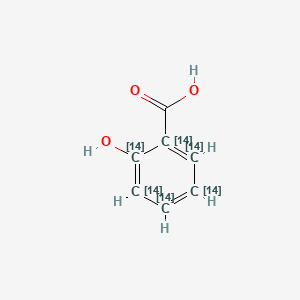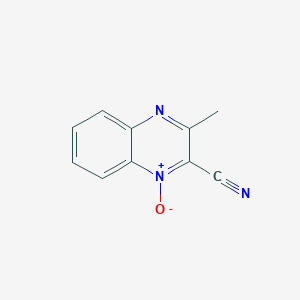
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system with a nitrile group at the 2-position, a methyl group at the 3-position, and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3-methylquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a suitable catalyst to introduce the oxide group at the 1-position . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to the parent quinoxaline compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
Scientific Research Applications
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and studies.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives, including 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI), are investigated for their potential therapeutic effects against diseases like cancer, AIDS, and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) can be compared with other quinoxaline derivatives such as quinazoline, phthalazine, and cinnoline. These compounds share a similar heterocyclic structure but differ in their substituents and functional groups. The presence of the nitrile and oxide groups in 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) imparts unique chemical and biological properties, distinguishing it from other quinoxaline derivatives .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Cinnoline
These compounds, while structurally related, exhibit different reactivity and biological activities due to variations in their functional groups and substitution patterns .
Properties
CAS No. |
85976-66-5 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
InChI Key |
OOAAXJMYHHOYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
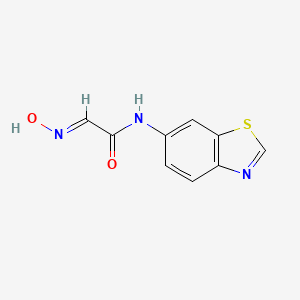

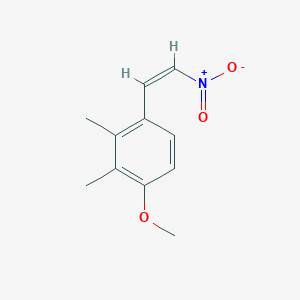
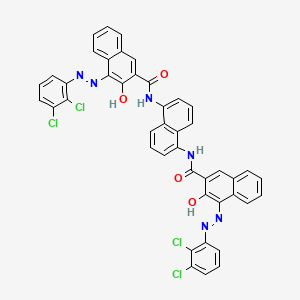
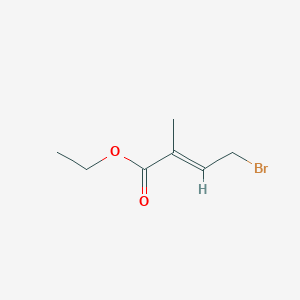
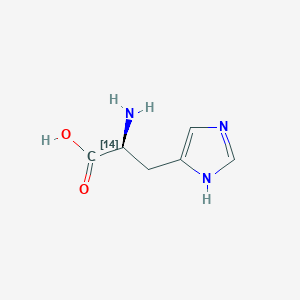

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

